molecular formula C12H18N2O3S B5501394 2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide

2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide

Cat. No.: B5501394
M. Wt: 270.35 g/mol
InChI Key: XBCZZFXKIVMMES-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with methyl and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylbenzoic acid with 2-methylpropylamine to form the corresponding amide. This intermediate is then subjected to sulfonation using sulfamoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases where sulfonamide derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to mimic the structure of certain biological molecules, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-methylpropyl)benzamide: Lacks the sulfamoyl group, making it less effective as an enzyme inhibitor.

    5-sulfamoylbenzamide: Lacks the methyl and 2-methylpropyl groups, which may affect its binding affinity and specificity.

Uniqueness

2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide is unique due to the presence of both the sulfamoyl and 2-methylpropyl groups, which enhance its binding affinity and specificity for certain enzymes. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-8(2)7-14-12(15)11-6-10(18(13,16)17)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCZZFXKIVMMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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